molecular formula C13H19N3O3 B8224097 tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Cat. No.: B8224097
M. Wt: 265.31 g/mol
InChI Key: RCLGWYXGKPBKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a high-value synthetic intermediate extensively utilized in the construction of sophisticated small molecule therapeutics, particularly kinase inhibitors. Its core structure, the 7,8-dihydropyrido[3,2-d]pyrimidine scaffold, is a privileged chemotype in medicinal chemistry, known for its ability to act as a hinge-binding motif that targets the ATP-binding pocket of various kinases. This compound is specifically engineered for further functionalization; the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be readily deprotected to reveal a secondary amine, a crucial handle for introducing diverse chemical moieties. Recent research highlights its critical role as a precursor in the synthesis of targeted protein degradation molecules, such as PROTACs , aimed at oncogenic kinases. Furthermore, derivatives stemming from this intermediate have shown potent and selective inhibition against key cancer targets, including Cyclin G-associated kinase (GAK) and other members of the numb-associated kinase (NAK) family, which are implicated in viral infection and cancer cell proliferation. Its primary research value lies in providing a versatile and efficient starting point for drug discovery campaigns focused on oncology and virology, enabling the rapid exploration of structure-activity relationships and the development of novel therapeutic agents with improved efficacy and selectivity profiles.

Properties

IUPAC Name

tert-butyl 2-methoxy-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-6-9-10(16)8-14-11(15-9)18-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLGWYXGKPBKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Displacement of Methylsulfanyl Groups

Methylsulfanyl precursors (e.g., 2-methylsulfanyl-pyridopyrimidines ) undergo oxidation to methylsulfoxides using m-chloroperbenzoic acid (mCPBA) , followed by nucleophilic substitution with sodium methoxide. This method ensures regioselectivity and avoids over-oxidation to sulfones.

Direct Alkylation

Alternative approaches employ methyl iodide or dimethyl sulfate in the presence of strong bases (e.g., NaH or K2CO3) to alkylate a hydroxyl or thiol group at C2. For instance, treating a hydroxylated intermediate with methyl iodide in DMF at 50°C achieves >85% conversion.

Multi-Step Synthesis Workflow

A consolidated synthetic route for the target compound involves the following sequence:

  • Step 1 : Synthesis of 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester via nucleophilic substitution of a chloropyrimidine with ammonia.

  • Step 2 : Reduction of the ester to a primary alcohol using LiAlH4, yielding (4-amino-2-methylsulfanyl-pyridine-5-yl)-methanol.

  • Step 3 : Oxidation of the alcohol to a carbaldehyde with MnO2, enabling Knoevenagel condensation with cyanoacetic acid to form the pyridopyrimidine core.

  • Step 4 : Boc protection of the N5 amine using Boc2O and DMAP in THF.

  • Step 5 : Methoxy group installation via mCPBA-mediated sulfoxide formation and subsequent displacement with NaOMe.

Table 2: Key Reaction Yields Across Synthesis Stages

StepReactionYield (%)
1Ester formation90
2LiAlH4 reduction85
3MnO2 oxidation78
4Boc protection92
5Methoxy substitution80

Optimization and Challenges

Cyclization Efficiency

The Knoevenagel condensation (Step 3) requires precise control of pH and temperature. Excess benzylamine (1.5 equiv) in ethanol at 60°C improves cyclization yields by stabilizing the enolate intermediate.

Boc Deprotection Risks

Although Boc groups are stable under basic conditions, premature deprotection can occur during methoxy substitution if acidic reagents (e.g., HBr/AcOH) are used. Employing milder bases like K2CO3 mitigates this issue.

Purification Challenges

The final compound’s polarity necessitates chromatographic purification using silica gel with ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol/water (9:1) enhances purity to >98%.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl groups at early stages, enabling modular synthesis. For example, tert-butyl 2,4-diphenyl-dihydropyrido[3,4-d]pyrimidine-7-carboxylate analogs are synthesized using Pd(dppf)Cl2 and arylboronic acids. Adapting this method for methoxy groups could involve 4-methoxyphenylboronic acid as a coupling partner.

One-Pot Tandem Reactions

Recent advances demonstrate tandem alkylation-cyclization sequences using microwave irradiation, reducing reaction times from 12 h to 2 h with comparable yields (80–85%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[3,2-d]pyrimidine core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution with aryl amines can introduce aryl groups at specific positions on the pyrido[3,2-d]pyrimidine core .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular processes. For example, inhibition of cyclin-dependent kinases can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing chloro group in its chloro-substituted analog .
  • Core Variations : Pyrido[3,2-d]pyrimidine derivatives (e.g., ) differ in ring fusion from pyrido[4,3-d]pyrimidine analogs (e.g., ), altering spatial orientation and intermolecular interactions .

Physicochemical Properties

Property Target Compound (Methoxy) Methyl-Substituted Chloro-Substituted Phenyl-Substituted
Molecular Weight ~265 (estimated) 249.32 269.73 309.36
Solubility Moderate (polar groups) Low (hydrophobic methyl) Low (hydrophobic chloro) Very low (bulky phenyl)
Storage Conditions 2–8°C (inert atmosphere) 2–8°C 2–8°C 2–8°C

Biological Activity

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS Number: 1421311-93-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₃
Molecular Weight265.308 g/mol
CAS Number1421311-93-4

Anticancer Activity

Recent studies have indicated that derivatives of pyrido-pyrimidine structures exhibit significant anticancer properties. For instance, a related compound demonstrated inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar activities.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, studies have shown that pyrimidine derivatives can inhibit the activity of kinases associated with tumor growth.
  • Case Studies :
    • In vitro assays have reported significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition at micromolar concentrations.
    • A study found that structurally similar compounds exhibited cytotoxic effects ranging from 43% to 87% against non-small cell lung cancer cells, supporting the hypothesis that this compound could be effective in similar contexts .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research into related pyridine and pyrimidine derivatives has shown promising results against various bacterial strains.

  • Antibacterial Assays : Compounds within this chemical class have been evaluated for their ability to inhibit bacterial growth, with some showing significant activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Q & A

Q. What synthetic routes are recommended for preparing tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate?

A multi-step synthesis is typical, involving cyclization of pyrimidine precursors under reflux conditions. For example, reacting tert-butyl-protected intermediates with methoxy-substituted reagents in acetic acid or similar solvents. Reaction conditions (e.g., 8–10 hours at reflux) must be optimized to avoid side products. Catalytic agents, such as sodium acetate, may enhance yield .

Q. How should this compound be purified after synthesis?

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Recrystallization from ethyl acetate-ethanol mixtures (3:2 ratio) can yield high-purity crystals suitable for X-ray analysis. Monitor purity using LC-MS or TLC .

Q. What spectroscopic methods are critical for structural characterization?

Use 1H and 13C NMR to confirm the pyrido[3,2-d]pyrimidine core and tert-butyl/methoxy substituents. IR spectroscopy identifies carbonyl (C=O) and ether (C-O) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction resolves conformational details, such as ring puckering and dihedral angles .

Q. What storage conditions ensure compound stability?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Moisture-sensitive functional groups (e.g., carboxylate esters) require desiccants to prevent hydrolysis .

Advanced Questions

Q. How can reaction yields be systematically optimized for this compound?

Apply Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst concentration. Use in situ monitoring (e.g., HPLC) to track reaction progress. For example, reducing reaction time from 10 to 8 hours may minimize decomposition .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous signals. Compare experimental data with density functional theory (DFT)-calculated spectra. If discrepancies persist, synthesize alternative regioisomers to confirm assignments .

Q. What role does the methoxy substituent play in derivatization reactions?

The electron-donating methoxy group directs electrophilic substitution to specific positions on the pyrimidine ring. For selective modifications, protect the methoxy group with tert-butyldimethylsilyl (TBS) before functionalizing other sites .

Q. Which in vitro assays evaluate the compound’s biological activity?

Conduct kinase inhibition assays (e.g., EGFR or CDK2 targets) using fluorescence-based protocols. Cytotoxicity can be assessed via MTT assays in cancer cell lines. Solubility issues may require DMSO as a co-solvent (≤1% v/v) .

Q. How can computational modeling predict pharmacokinetic properties?

Molecular docking (AutoDock Vina) predicts binding affinities to biological targets. Quantitative Structure-Activity Relationship (QSAR) models estimate absorption and toxicity. Molecular dynamics simulations assess stability in physiological environments .

Q. What side reactions occur during synthesis, and how are they mitigated?

Common issues include over-alkylation of the pyrimidine ring or ester hydrolysis. Use stoichiometric control (1:1 molar ratios) and low temperatures (0–5°C) to suppress side reactions. Add scavengers (e.g., molecular sieves) to absorb by-products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.